4-Octenoic acid methyl ester
4-Octenoic acid methyl ester
Methyl 4Z-octenoate, also known as fema 3367, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl 4Z-octenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 4Z-octenoate has been primarily detected in urine. Within the cell, methyl 4Z-octenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 4Z-octenoate is a fresh and pineapple tasting compound that can be found in fruits and pineapple. This makes methyl 4Z-octenoate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1732-00-9
VCID:
VC0155487
InChI:
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+
SMILES:
CCCC=CCCC(=O)OC
Molecular Formula:
C9H16O2
Molecular Weight:
156.22 g/mol
4-Octenoic acid methyl ester
CAS No.: 1732-00-9
Main Products
VCID: VC0155487
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol
CAS No. | 1732-00-9 |
---|---|
Product Name | 4-Octenoic acid methyl ester |
Molecular Formula | C9H16O2 |
Molecular Weight | 156.22 g/mol |
IUPAC Name | methyl (E)-oct-4-enoate |
Standard InChI | InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h5-6H,3-4,7-8H2,1-2H3/b6-5+ |
Standard InChIKey | SSPBQLGVUAXSMH-AATRIKPKSA-N |
Isomeric SMILES | CCC/C=C/CCC(=O)OC |
SMILES | CCCC=CCCC(=O)OC |
Canonical SMILES | CCCC=CCCC(=O)OC |
Description | Methyl 4Z-octenoate, also known as fema 3367, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group. Methyl 4Z-octenoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 4Z-octenoate has been primarily detected in urine. Within the cell, methyl 4Z-octenoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 4Z-octenoate is a fresh and pineapple tasting compound that can be found in fruits and pineapple. This makes methyl 4Z-octenoate a potential biomarker for the consumption of these food products. |
PubChem Compound | 5366856 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume